Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate
CAS No.: 952182-43-3
Cat. No.: VC0035916
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.662
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952182-43-3 |
|---|---|
| Molecular Formula | C9H6ClNO2S |
| Molecular Weight | 227.662 |
| IUPAC Name | methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7/h2-4H,1H3 |
| Standard InChI Key | VFXWJQBXXPWBRI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC2=C1N=CC(=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate features a bicyclic system with a thiophene ring fused to a pyridine ring. The key structural elements include:
-
A thieno[3,2-b]pyridine core structure
-
A chlorine substituent at the 6-position
-
A methyl ester (carboxylate) group at the 3-position
Chemical Identifiers and Physical Data
The following table summarizes the key chemical identifiers and physical properties of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 952182-43-3 |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.662 g/mol |
| IUPAC Name | methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7 |
| Standard InChIKey | VFXWJQBXXPWBRI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC2=C1N=CC(=C2)Cl |
Structural Relationship to Similar Compounds
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is structurally related to 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid, which is essentially the free carboxylic acid form of the compound before esterification with methanol . This relationship is important for understanding the synthesis and chemical reactivity of the compound. The carboxylic acid version has a molecular formula of C₈H₄ClNO₂S and a molecular weight slightly less than the methyl ester derivative due to the absence of the methyl group .
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate typically involves cyclization reactions starting from appropriate precursors. While the search results don't provide a detailed step-by-step synthesis protocol specifically for this compound, some general approaches can be inferred from information about related compounds.
Industrial Production Methods
Industrial production of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate may utilize batch or continuous flow processes that are optimized for high yield and purity. These industrial methods often employ environmentally friendly solvents to minimize ecological impact, an important consideration in modern chemical manufacturing. The specific details of industrial-scale synthesis are proprietary and vary between manufacturers, but generally follow principles similar to laboratory-scale procedures with modifications for scale and efficiency.
Alternative Synthesis Strategies
By analogy with related compounds, potential synthesis strategies might include:
-
Esterification of 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid with methanol under acidic conditions
-
Direct cyclization reactions using appropriately substituted precursors
-
Modification of similar thieno[3,2-b]pyridine derivatives
Drawing from the synthesis of related compounds like ethyl 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate mentioned in search result , certain reaction conditions and purification methods might be applicable, though the specific structural differences must be considered.
Physical and Chemical Properties
Stability and Reactivity
The stability and reactivity patterns of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate can be inferred from its structure. The compound contains several reactive sites:
-
The methyl ester group, which can undergo hydrolysis to form the carboxylic acid
-
The chlorine substituent, which makes the compound susceptible to nucleophilic aromatic substitution reactions
-
The thiophene and pyridine rings, which can participate in various aromatic substitution reactions
Comparison with Similar Compounds
Structural Analogues
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate can be compared to other thienopyridine derivatives with similar structures. One example mentioned in the search results is methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate, which has been studied for its potential antitumor effects. The key differences lie in the position of the chlorine atom and the ester group, which can significantly affect the biological activity and reactivity of these compounds.
Comparison with Related Thienopyridine Derivatives
The table below compares methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate with some related compounds:
| Compound | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | C₉H₆ClNO₂S | Reference compound | Medicinal chemistry, drug synthesis |
| 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid | C₈H₄ClNO₂S | Free carboxylic acid instead of methyl ester | Synthetic intermediate |
| Methyl thieno[3,2-b]pyridine-6-carboxylate | C₉H₇NO₂S | Carboxylate at position 6, no chlorine | Research chemical |
| Ethyl 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate | C₁₀H₉ClN₂O₂S | Different ring fusion pattern, amino group present | Potential biological applications |
The placement of the chlorine atom and the ester group can significantly affect the biological activity and reactivity of these compounds.
Applications in Research and Development
Medicinal Chemistry Applications
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has potential applications in medicinal chemistry due to its unique structure. Thienopyridine derivatives have been explored for various biological activities, including:
-
Anticancer properties
-
Anti-inflammatory effects
-
Antimicrobial activity
-
Central nervous system applications
The compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the chlorine atom and the ester group provides sites for further functionalization, allowing for the development of structure-activity relationships in drug discovery programs.
Use as a Synthetic Intermediate
As a functionalized heterocyclic compound, methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate serves as an important synthetic intermediate in the preparation of more complex molecules. The ester group can be converted to various other functional groups, such as amides, aldehydes, or alcohols, while the chlorine substituent provides a handle for coupling reactions or nucleophilic substitutions.
Analytical Methods and Characterization
Identification Techniques
The identification and characterization of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate typically involve a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass spectrometry
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
X-ray crystallography (for solid-state structure determination)
These techniques provide complementary information about the structure, purity, and identity of the compound.
Future Research Directions
Emerging Applications
As research in heterocyclic chemistry continues to advance, new applications for compounds like methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate may emerge. Potential emerging areas include:
-
Materials science applications, such as in the development of organic semiconductors or photovoltaic materials
-
Catalysis, where heterocyclic compounds can serve as ligands or catalysts
-
Novel drug delivery systems incorporating functionalized heterocycles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume